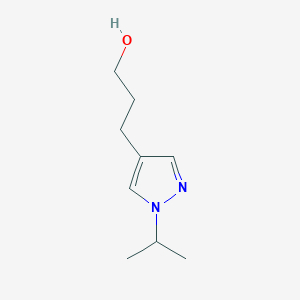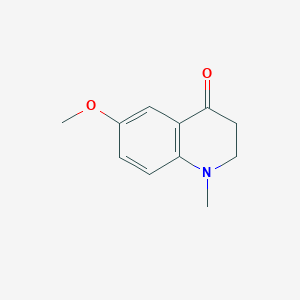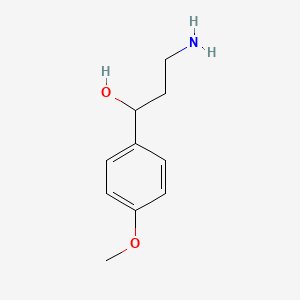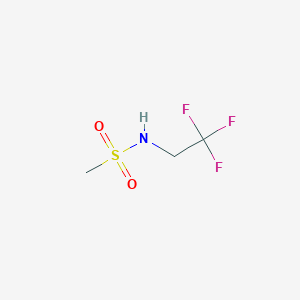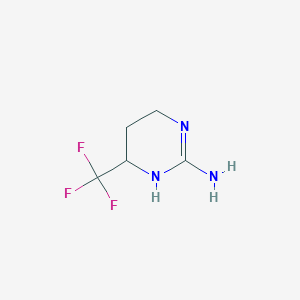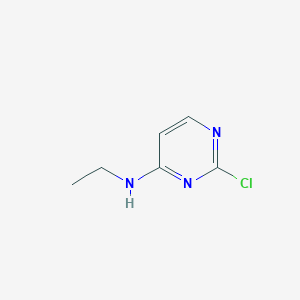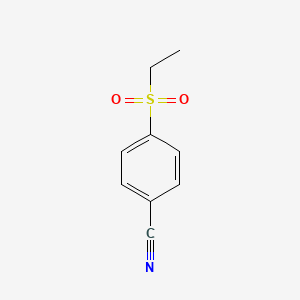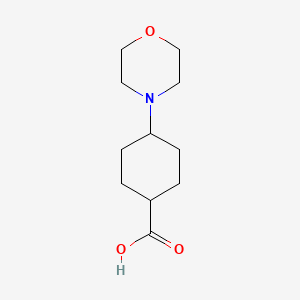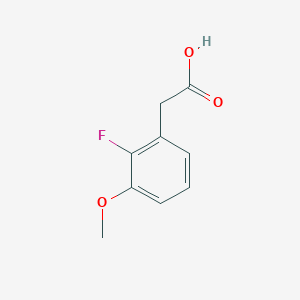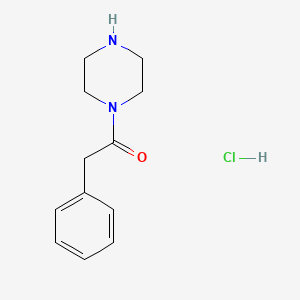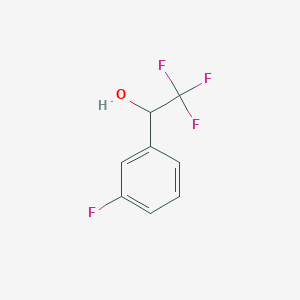
2,2,2-Trifluor-1-(3-Fluorphenyl)ethanol
Übersicht
Beschreibung
2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol is an organic compound characterized by the presence of both trifluoromethyl and fluorophenyl groups. This compound is of interest due to its unique chemical properties, which make it valuable in various scientific and industrial applications.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: This compound is employed in studies involving protein folding and interactions due to its ability to act as a denaturant.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs that target specific enzymes and receptors.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol can be synthesized through several methods. One common approach involves the reaction of 3-fluorobenzaldehyde with trifluoroacetic acid in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, yielding the desired product with high purity.
Industrial Production Methods
On an industrial scale, the production of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol often involves the hydrogenation of trifluoroacetophenone derivatives. This process is catalyzed by palladium on activated charcoal, with tertiary aliphatic amines like triethylamine serving as co-catalysts .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The trifluoromethyl and fluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydroxide and potassium tert-butoxide are used under basic conditions.
Major Products
The major products formed from these reactions include trifluoroacetophenone, trifluoromethyl phenyl ketone, and various substituted phenyl derivatives .
Wirkmechanismus
The mechanism by which 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol exerts its effects involves its interaction with various molecular targets. For instance, it can inhibit enzymes such as alcohol dehydrogenase by forming hydrogen bonds with active site residues. Additionally, its trifluoromethyl group enhances its binding affinity to certain receptors, making it a potent modulator of biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoroethanol: Similar in structure but lacks the fluorophenyl group, making it less versatile in certain applications.
2,2,2-Trifluoro-1-phenylethanol: Similar but without the additional fluorine atom on the phenyl ring, resulting in different reactivity and properties.
Uniqueness
2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol is unique due to the presence of both trifluoromethyl and fluorophenyl groups, which confer distinct chemical and physical properties. This dual functionality makes it particularly valuable in applications requiring high reactivity and specificity .
Eigenschaften
IUPAC Name |
2,2,2-trifluoro-1-(3-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXAHGNGZGBILK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80631336 | |
| Record name | 2,2,2-Trifluoro-1-(3-fluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81577-10-8 | |
| Record name | 3-Fluoro-α-(trifluoromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81577-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoro-1-(3-fluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
